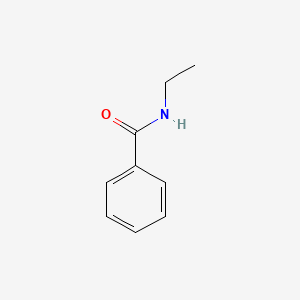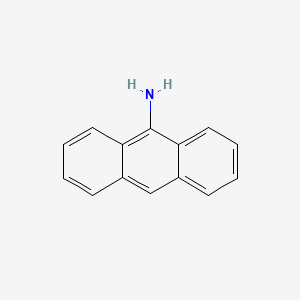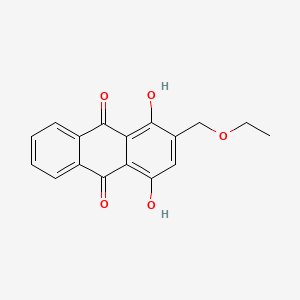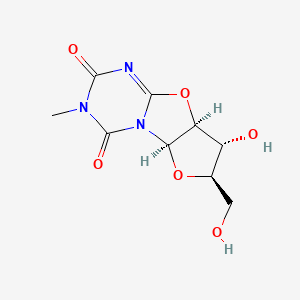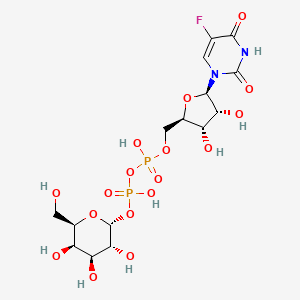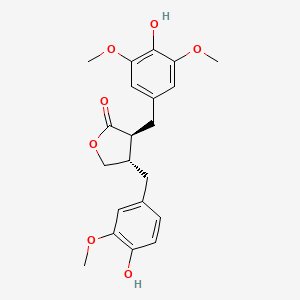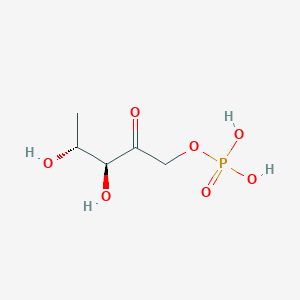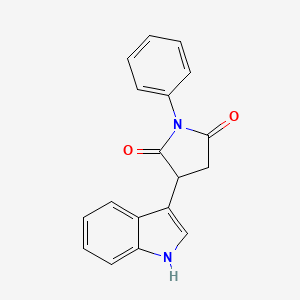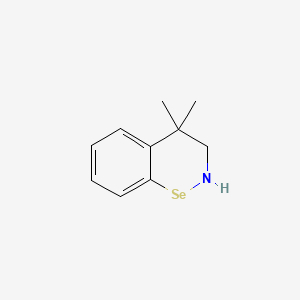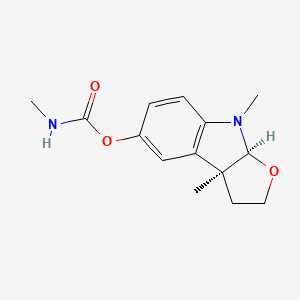
Physovenine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Physovenine is a member of indoles.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticholinesterase Activity
Physovenine, a compound isolated from the Calabar bean, has been extensively studied for its synthesis and biological activity. An efficient synthesis process for Physovenine and its analogs has been developed, focusing on their potential anticholinesterase activity, which is significant for medical research. The synthesized Physovenine showed considerable potency in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in neurodegenerative diseases like Alzheimer's (Yu et al., 1991). Similarly, other studies have synthesized physovenine and physostigmine analogs, assessing their cholinesterase inhibition activities (Wang et al., 2016).
Conformational Analysis and Modeling
Conformational analysis and molecular modeling of Physovenine provide insights into its interaction with biological molecules. A study using NMR and molecular modeling focused on the conformational preferences of Physovenine and its intermediates, which is critical for understanding its biological activity (Morales-Ríos et al., 2002). Another research analyzed the structure-function relationship of Physovenine with acetylcholinesterase, employing kinetic studies and molecular modeling, highlighting the role of specific residues in enzyme activity (Pomponi et al., 1998).
Pharmacological Studies and Potential Applications
Pharmacological studies of Physovenine have explored its potential therapeutic applications. Research has investigated the anti-acetylcholinesterase activities of various alkaloids, including Physovenine, which are significant in the context of neurodegenerative diseases and cognitive disorders (Robinson et al., 1968). Additionally, studies on the effects of physostigmine, a closely related compound to Physovenine, have been conducted to understand its impact on neurological conditions, such as Alzheimer's disease and sleep apnea (Hedner et al., 2003).
Eigenschaften
CAS-Nummer |
6091-05-0 |
|---|---|
Produktname |
Physovenine |
Molekularformel |
C14H18N2O3 |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
[(3aS,8bS)-4,8b-dimethyl-2,3a-dihydro-1H-furo[2,3-b]indol-7-yl] N-methylcarbamate |
InChI |
InChI=1S/C14H18N2O3/c1-14-6-7-18-12(14)16(3)11-5-4-9(8-10(11)14)19-13(17)15-2/h4-5,8,12H,6-7H2,1-3H3,(H,15,17)/t12-,14-/m0/s1 |
InChI-Schlüssel |
LXTKNVLLWOLCOV-JSGCOSHPSA-N |
Isomerische SMILES |
C[C@@]12CCO[C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C |
SMILES |
CC12CCOC1N(C3=C2C=C(C=C3)OC(=O)NC)C |
Kanonische SMILES |
CC12CCOC1N(C3=C2C=C(C=C3)OC(=O)NC)C |
Synonyme |
physovenine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



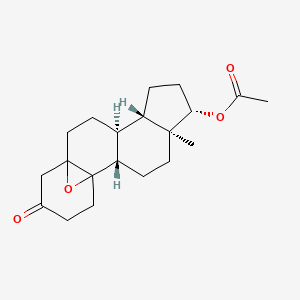
![(3S,5S)-7-[(1S,2R,3R,4S,6R,8S,8aR)-3,4,6-trihydroxy-2-methyl-8-(2-methylbutanoyloxy)-1,2,3,4,6,7,8,8a-octahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B1202686.png)
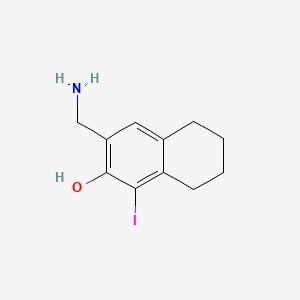
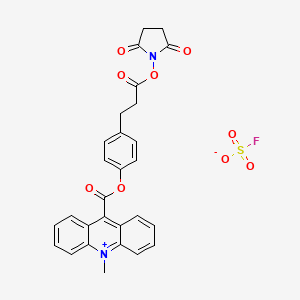
![5-bromo-3-[[2-(4-cyclohexyl-1-piperazinyl)-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1202692.png)
